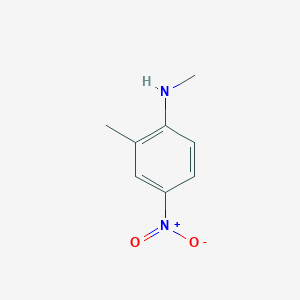

N,2-二甲基-4-硝基苯胺

描述

Synthesis Analysis

The synthesis of N,2-Dimethyl-4-nitroaniline and its derivatives has been explored in various studies. For instance, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine describes a process involving methylene chloride as the reaction solvent, showcasing a method with high yield and potential for industrial application due to its simplicity and cost-effectiveness (Wang Ling-ya, 2015).

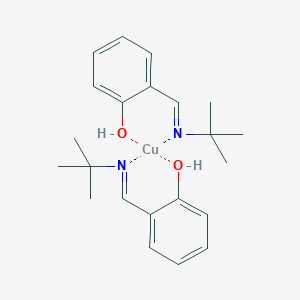

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of N,2-Dimethyl-4-nitroaniline derivatives. One study focuses on the crystal and molecular structure of such derivatives, presenting evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, which suggests significant implications for understanding the electronic structure and reactivity of these compounds (T. Krygowski & J. Maurin, 1989).

Chemical Reactions and Properties

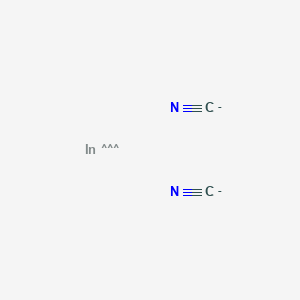

The reactivity of N,2-Dimethyl-4-nitroaniline has been explored through its interactions with various chemicals. For instance, reactions of N,N-dimethyl-p-benzoyloxyanilineiminium chloride with indoles and indolizines have been studied, leading to the formation of compounds with new carbon-nitrogen bonds derived from the nitrenium ion form, highlighting the compound's reactive versatility (L. Greci et al., 2003).

Physical Properties Analysis

The physical properties of N,2-Dimethyl-4-nitroaniline, such as its piezoelectric and optical characteristics, have been examined. A notable study found that N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-l-lactic acid polymer microfibers displayed extraordinarily high piezoelectric output response and solid-state blue fluorescence, which are promising for applications in energy harvesting and as solid-state blue emitters (Rosa M. F. Baptista et al., 2022).

Chemical Properties Analysis

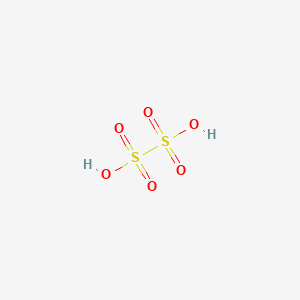

The chemical properties of N,2-Dimethyl-4-nitroaniline, such as its behavior in various solvents and solid environments, have been the subject of detailed studies. For example, the UV/Vis spectroscopic properties of N-(2′-Hydroxy-4′-N,N-dimethyl-aminobenzylidene)-4-nitroaniline in different solvents and solid environments reveal significant insights into intra- and intermolecular donor–acceptor interactions, with variations in spectral properties correlating with solvent polarity and specific interactions (Mohamed El-Sayed et al., 2003).

科学研究应用

压电材料

N,2-二甲基-4-硝基苯胺: 被认为是一种压电有机超塑性和超弹性电荷转移分子晶体。 当嵌入使用静电纺丝技术制备的聚乳酸聚合物微纤维中时,它表现出很高的压电输出电压 。这使其成为通过压电效应进行能量收集应用的有希望的候选者。

光学应用

该化合物还表现出固态蓝色荧光,这对于发射应用很重要 。荧光的长寿命衰减(147 ns)表明其作为固态蓝色发射器的潜力,这在显示技术或光学传感器的开发中可能很有价值。

非线性光学材料

N,2-二甲基-4-硝基苯胺衍生物被研究作为非线性光学有机材料的模型化合物 。它们的结构和性质使其适用于需要非线性光学特性的应用,例如在光开关或调制器的创建中。

芳香族中间体

该化合物在各种化学合成中用作芳香族中间体 。它作为中间体的作用意味着它可以用于生产各种其他化合物,这些化合物可能在制药、农用化学品和染料中具有多种应用。

机械增强

当掺入聚合物微纤维中时,N,2-二甲基-4-硝基苯胺纳米晶体有助于杨氏模量平均增加 67%,达到 55 MPa,而抗拉强度达到 2.8 MPa 。这种机械性能的增强可以用于制造增强的复合材料。

发光标记

由于其荧光特性,N,2-二甲基-4-硝基苯胺可以用作生物成像和诊断中的发光标记 。它发射蓝光的特性可以在各种成像技术中使用,以改善生物样本的可视化。

研究与开发

最后,N,2-二甲基-4-硝基苯胺用于先进应用材料的实验和理论研究。 研究人员利用该化合物探索材料科学中的新可能性,特别是在有机电子和光子学的背景下 。

未来方向

作用机制

Target of Action

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .

Mode of Action

Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of N,2-Dimethyl-4-nitroaniline with its targets.

Biochemical Pathways

Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,2-Dimethyl-4-nitroaniline is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .

Result of Action

Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.

Action Environment

The action, efficacy, and stability of N,2-Dimethyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .

属性

IUPAC Name |

N,2-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146455 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10439-77-7 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

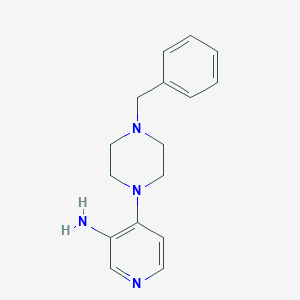

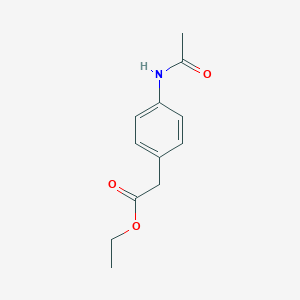

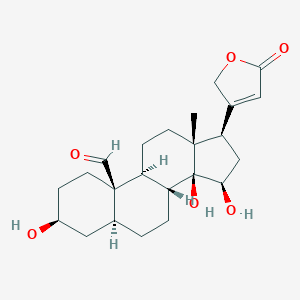

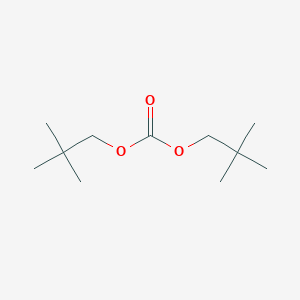

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

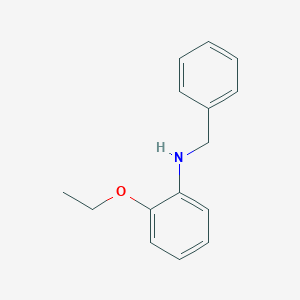

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

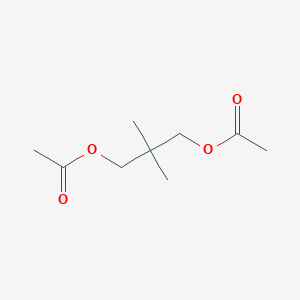

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)